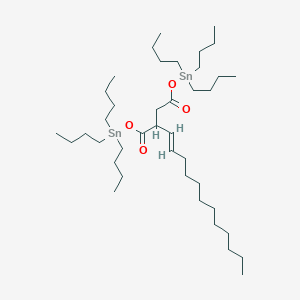
Bis(tributyltin) dodecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tributyltin) dodecenylsuccinate (TBTD) is an organotin compound that has been widely used as a biocide in various industrial applications. TBTD is a white powder that is insoluble in water but soluble in organic solvents. It is synthesized by the reaction between dodecenylsuccinic anhydride and tributyltin oxide. TBTD has been found to exhibit potent antifungal and antibacterial properties, making it a promising candidate for use in the medical and agricultural industries.
Mecanismo De Acción
The mechanism of action of Bis(tributyltin) dodecenylsuccinate is not fully understood. However, it is believed to disrupt the cell membrane of microorganisms, leading to cell death. Bis(tributyltin) dodecenylsuccinate has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cell wall components.
Biochemical and Physiological Effects:
Bis(tributyltin) dodecenylsuccinate has been shown to have low toxicity in mammals. However, studies have shown that exposure to high concentrations of Bis(tributyltin) dodecenylsuccinate can lead to liver and kidney damage in animals. Bis(tributyltin) dodecenylsuccinate has also been found to have endocrine-disrupting properties, potentially affecting the reproductive and developmental systems of organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bis(tributyltin) dodecenylsuccinate in laboratory experiments is its potent antimicrobial activity. This makes it a useful tool for studying the effects of microbial infections on various systems. However, its potential toxicity and endocrine-disrupting properties must be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research on Bis(tributyltin) dodecenylsuccinate. One area of interest is the development of more efficient synthesis methods for Bis(tributyltin) dodecenylsuccinate. Another potential area of research is the investigation of the mechanism of action of Bis(tributyltin) dodecenylsuccinate at the molecular level. Additionally, the potential use of Bis(tributyltin) dodecenylsuccinate as a therapeutic agent in the medical and agricultural industries warrants further investigation. Finally, the potential environmental impacts of Bis(tributyltin) dodecenylsuccinate must be studied to ensure its safe use in industrial applications.
Conclusion:
In conclusion, Bis(tributyltin) dodecenylsuccinate is a promising organotin compound with potent antimicrobial properties. Its potential use in the medical and agricultural industries warrants further investigation. However, its potential toxicity and endocrine-disrupting properties must be taken into consideration when designing experiments. Further research is needed to fully understand the mechanism of action of Bis(tributyltin) dodecenylsuccinate and its potential environmental impacts.
Métodos De Síntesis
Bis(tributyltin) dodecenylsuccinate is synthesized by the reaction between dodecenylsuccinic anhydride and tributyltin oxide in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as toluene or xylene under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Bis(tributyltin) dodecenylsuccinate has been extensively studied for its antimicrobial properties. It has been found to exhibit potent antifungal activity against a variety of fungal species, including Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum. Bis(tributyltin) dodecenylsuccinate has also been shown to have antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
12379-54-3 |
|---|---|
Nombre del producto |
Bis(tributyltin) dodecenylsuccinate |
Fórmula molecular |
C40H81O4Sn2 |
Peso molecular |
862.5 g/mol |
Nombre IUPAC |
bis(tributylstannyl) 2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C16H28O4.6C4H9.2Sn/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;6*1-3-4-2;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/b12-11+;;;;;;;; |
Clave InChI |
VJYUIVXVEDUIPZ-YPWMFNLASA-L |
SMILES isomérico |
CCCCCCCCCC/C=C/C(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |
SMILES |
CCCCCCCCCCC=CC(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |
SMILES canónico |
CCCCCCCCCCC=CC(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Sinónimos |
Bis(tributyltin) dodecenylsuccinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



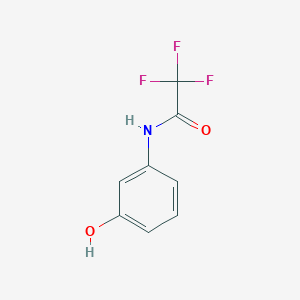
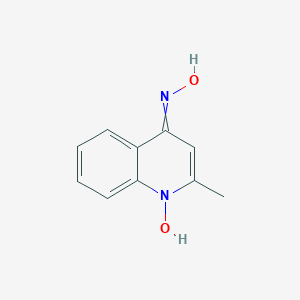
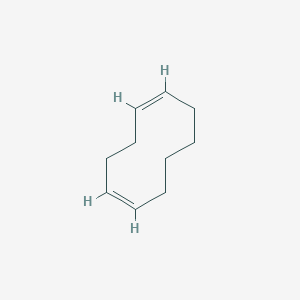
![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)
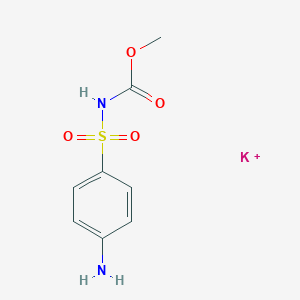


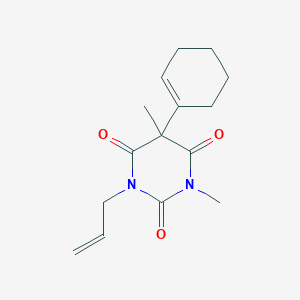
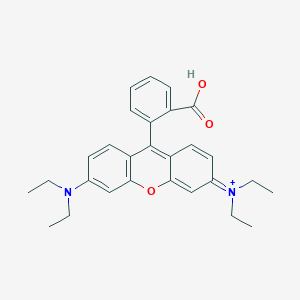
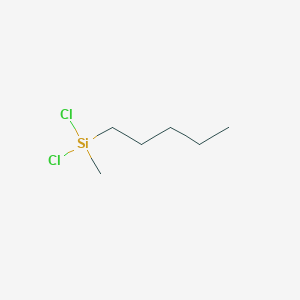
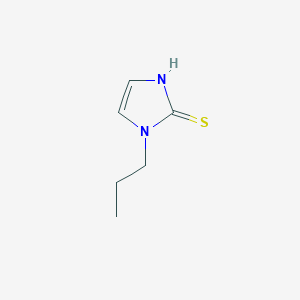
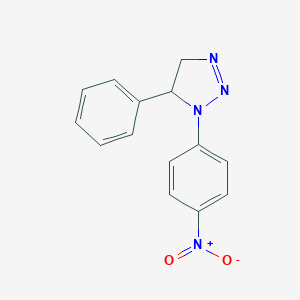

![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)